molecular formula C14H7F3O3S B381878 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one CAS No. 405921-10-0

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one

Cat. No.: B381878
CAS No.: 405921-10-0
M. Wt: 312.27g/mol
InChI Key: MAZUARICFKHPRH-UHFFFAOYSA-N
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Description

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one is a complex organic compound featuring a trifluoromethyl group, a benzoxathiol ring, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one typically involves multiple steps, starting with the preparation of the benzoxathiol ring. One common method involves the reaction of a suitable phenol derivative with a sulfur source under controlled conditions to form the benzoxathiol ring. The trifluoromethyl group is then introduced via a trifluoromethylation reaction, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride under catalytic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and continuous flow reactors may be employed to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to alter the oxidation state of the sulfur atom.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the trifluoromethyl group can produce a variety of substituted derivatives .

Scientific Research Applications

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-(2-methyl-3-trifluoromethylanilino)nicotinic acid
  • N-((3-(4-fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-yl)methyl)(5-methyl-1H-indol-3-yl)methanamine hydrochloride
  • 2-[3-(aminomethyl)phenyl]-N-[5-[®-(3-cyanophenyl)-(cyclopropylmethylamino)methyl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

Uniqueness

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and potential for interaction with biological targets, setting it apart from other similar compounds .

Biological Activity

5-Hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C14H7F3O3S
  • Molecular Weight : 312.26 g/mol
  • CAS Number : Not specified in the sources but can be referenced as CB3457016 .

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects.

  • Antioxidant Activity : The compound has shown significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Effects : Preliminary studies indicate that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory conditions.
  • Antimicrobial Properties : Some derivatives of benzoxathiol have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Studies and Experimental Results

  • In Vivo Studies : In studies involving animal models, this compound exhibited significant reductions in markers of inflammation and oxidative stress. For instance, a study highlighted its ability to lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, indicating its role as an effective antioxidant .
  • Cell Culture Experiments : In vitro studies using human cell lines have shown that the compound can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes involved in inflammatory responses. This suggests that it may have therapeutic potential in conditions like arthritis or other inflammatory diseases .
  • Cytotoxicity Assessments : The cytotoxic effects of the compound have been evaluated against various cancer cell lines. Results indicated that it possesses selective cytotoxicity towards certain tumor cells while sparing normal cells, making it a candidate for further development as an anticancer agent .

Data Tables

PropertyValue
Molecular FormulaC14H7F3O3S
Molecular Weight312.26 g/mol
CAS NumberCB3457016
Antioxidant ActivitySignificant
Anti-inflammatory ActivityYes
CytotoxicitySelective against tumor cells

Properties

IUPAC Name

5-hydroxy-7-[3-(trifluoromethyl)phenyl]-1,3-benzoxathiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3O3S/c15-14(16,17)8-3-1-2-7(4-8)10-5-9(18)6-11-12(10)20-13(19)21-11/h1-6,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZUARICFKHPRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3C(=CC(=C2)O)SC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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